2-hydroxy-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide
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Overview
Description
2-hydroxy-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and are often used in the synthesis of coordination complexes with transition metals .
Preparation Methods
The synthesis of 2-hydroxy-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves the condensation reaction of benzoic acid hydrazide with oxy derivatives of 2-hydroxy-1-naphthaldehyde or 4-hydroxybenzaldehyde . The reaction is carried out in the presence of anhydrous potassium carbonate in N,N-dimethylformamide as the solvent. The mixture is stirred at room temperature before adding propargyl bromide, followed by heating to 40°C using ultrasound sonication .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
2-hydroxy-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with molecular targets such as enzymes and microbial cell walls. The compound’s Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity . The exact molecular pathways involved in its antimicrobial and antioxidant activities are still under investigation.
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones and propargyl-containing compounds. For example:
(E)-N’-(4-(prop-2-yn-1-yloxy)benzylidene)benzohydrazide: This compound also forms coordination complexes with transition metals and exhibits antimicrobial activity.
1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Known for its cytotoxic activity against various cancer cell lines.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has been studied for its antimicrobial properties and structural characteristics.
The uniqueness of 2-hydroxy-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide lies in its specific structure, which allows it to form stable complexes with a variety of metal ions, enhancing its biological and chemical properties.
Properties
Molecular Formula |
C20H16N2O4S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-hydroxy-N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H16N2O4S2/c1-2-11-26-14-9-7-13(8-10-14)12-17-19(25)22(20(27)28-17)21-18(24)15-5-3-4-6-16(15)23/h2-10,12,23H,1,11H2,(H,21,24)/b17-12- |
InChI Key |
OOOHMCCWJARUEY-ATVHPVEESA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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